5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile
Description
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile is a complex organic compound featuring a unique structure that includes pyridine and pyrrolo[3,4-b]pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c18-9-14-4-5-15(10-20-14)22-8-6-13-11-21(12-16(13)22)17-3-1-2-7-19-17/h1-5,7,10,13,16H,6,8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHURURAVUMMQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridin-2-yl Substitution at Position 5
The introduction of the pyridin-2-yl group occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Source highlights a palladium-mediated Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolopyrrole and 2-bromopyridine. This method, conducted under inert atmosphere with Pd(PPh3)4 as a catalyst, achieves moderate yields (50–70%). Alternatively, SNAr reactions using 2-fluoropyridine and a deprotonated pyrrolopyrrole amine have been reported, though this route is less efficient (<30% yield).
Cyano Group Installation at Pyridine-2-Carbonitrile
The cyano group is introduced via cyanation of a halogenated pyridine precursor. Source specifies that 5-bromo-2-pyridinecarbonitrile serves as a key intermediate, where the bromine atom at position 5 is displaced by the pyrrolopyrrole amine. This substitution is facilitated by copper(I) cyanide (CuCN) in DMF at 100°C, yielding the final product after 12–24 hours. Alternatively, Rosenmund-von Braun reactions using NaCN or KCN with catalytic CuI have been explored, though these methods risk over-cyanation.
Purification and Characterization
Crystallization and Polymorph Control
Post-synthetic purification often involves recrystallization from ethanol/water mixtures. Source identifies polymorphic forms of related compounds, with X-ray diffraction (PXRD) patterns distinguishing between anhydrous and hydrated forms (e.g., hydrochloride trihemihydrate vs. L-tartrate monohydrate). For the target compound, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess thermal stability and polymorphism.
Spectroscopic Validation
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NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals for the pyrrolopyrrole protons (δ 2.8–3.5 ppm, multiplet) and pyridine aromatic protons (δ 7.5–8.5 ppm).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 291.35 [M+H]+.
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Elemental Analysis : Carbon and nitrogen percentages align with the theoretical composition (C: 69.98%, N: 24.04%).
Synthetic Challenges and Optimization
Stereochemical Purity
Achieving enantiomeric excess >98% remains challenging due to the bicyclic system’s conformational flexibility. Source resolves this via chiral column chromatography using cellulose-based stationary phases, though this increases production costs.
Yield Limitations in Cyanation
The final cyanation step suffers from competing side reactions, such as hydrolysis of the nitrile to an amide. Source proposes using anhydrous conditions and molecular sieves to suppress hydrolysis, improving yields to ~60%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis requires optimizing solvent recovery and catalyst recycling. Source demonstrates that palladium catalysts can be recovered via filtration and reused for up to five cycles without significant activity loss. Additionally, continuous flow reactors are proposed to enhance heat transfer during exothermic cyclization steps .
Chemical Reactions Analysis
Types of Reactions
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: m-CPBA in CH2Cl2.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated solvents and bases or acids depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Used in drug discovery for their versatile biological activities.
Uniqueness
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile stands out due to its unique combination of pyridine and pyrrolo[3,4-b]pyrrole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which includes a pyridine moiety and an octahydropyrrolo framework. The molecular formula is with a molecular weight of approximately 284.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile |
Research indicates that 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.
- Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, suggesting a role in neuropharmacology that could be beneficial for treating disorders such as depression and anxiety.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
- Cell Culture Experiments : In vitro experiments using human cell lines showed that the compound effectively reduced the expression of inflammatory markers (such as TNF-alpha and IL-6) when exposed to inflammatory stimuli.
- Comparative Studies : Comparative analysis with other known compounds revealed that 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile exhibited superior anti-inflammatory effects at lower concentrations.
Research Findings
Recent findings highlight the pharmacological potential of this compound:
- Efficacy in Animal Models : The compound has shown promise in preclinical trials for its ability to alleviate symptoms associated with anxiety and depression.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects observed at therapeutic doses.
Q & A
Basic: What are the key considerations in designing a synthesis route for this compound?
The synthesis of this compound requires multi-step optimization, including:
- Reaction condition control : Temperature, pH, and solvent polarity must be carefully adjusted to stabilize intermediates (e.g., polar aprotic solvents for nucleophilic substitutions) .
- Purification methods : Column chromatography or ethanol recrystallization ensures high purity, as demonstrated in analogous pyrrolidine-carbonitrile syntheses .
- Analytical validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming structural fidelity .
Basic: How can researchers confirm the structural identity and purity of the compound post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR identifies proton and carbon environments, resolving ambiguities in pyrrolidine/pyridine ring conformations .
- FTIR verifies functional groups (e.g., nitrile stretches near 2200 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight within 5 ppm error .
- Melting point consistency (e.g., deviations <2°C) indicates purity .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Structural diversification : Introduce substituents at the pyrrolidine nitrogen or pyridine positions to assess steric/electronic effects on binding .
- Bioassay comparisons : Test analogs (e.g., piperidine or pyridinium derivatives) against enzymatic targets (e.g., kinases) to map activity trends .
- Data integration : Use computational tools (e.g., molecular docking) to correlate substituent effects with experimental IC₅₀ values .
Advanced: What experimental strategies address discrepancies in biological activity data across studies?
- Orthogonal assays : Validate target engagement using both enzymatic assays (e.g., fluorescence polarization) and cellular viability tests to rule out assay-specific artifacts .
- Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
- Statistical rigor : Apply multivariate analysis to distinguish signal noise from true structure-activity trends, especially in datasets with high variability .
Basic: What are the primary biological targets hypothesized for this compound?
- Enzymes : Kinases or proteases, given the compound’s heterocyclic motifs that mimic ATP-binding pockets .
- Receptors : GPCRs or ion channels, as pyrrolidine-pyridine hybrids often modulate neurotransmitter pathways .
Advanced: How to optimize the compound’s pharmacokinetic properties through structural modification?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to lower logP, improving aqueous solubility .
- Metabolic stability : Replace labile substituents (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- Permeability enhancement : Incorporate N-methylation on the pyrrolidine ring to bypass P-glycoprotein efflux .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Offers nanogram-level sensitivity in plasma or tissue homogenates .
- UV-Vis spectroscopy : Quantifies compound concentration in vitro using molar absorptivity at λmax (e.g., 270–300 nm for pyridine derivatives) .
Advanced: How can researchers resolve conflicting crystallographic and solution-phase structural data?
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature studies) to reconcile differences with X-ray structures .
- Molecular dynamics simulations : Model time-dependent conformational changes to identify dominant binding poses .
Basic: What safety precautions are recommended for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure .
- Waste disposal : Neutralize nitrile-containing waste with oxidizing agents (e.g., KMnO₄) before disposal .
Advanced: How to design a robust SAR study when synthetic yields are low?
- Parallel synthesis : Use combinatorial libraries to generate diverse analogs despite moderate yields .
- Automated purification : Implement flash chromatography systems to maximize recovery of scarce intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
